1-Methoxycyclobutane-1-carbonyl chloride chemical structure
1-Methoxycyclobutane-1-carbonyl chloride chemical structure
Executive Summary
1-Methoxycyclobutane-1-carbonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of conformationally constrained pharmaceutical agents. Characterized by a cyclobutane ring with geminal substitution (a methoxy group and a carbonyl chloride moiety at the C1 position), this compound serves as a critical electrophile for introducing the 1-methoxycyclobutyl motif into drug candidates.
This motif is valuable in medicinal chemistry for two primary reasons:
-
Conformational Restriction: The cyclobutane ring restricts the rotation of attached side chains, potentially locking pharmacophores into bioactive conformations.
-
Metabolic Stability: The quaternary carbon at position 1 blocks metabolic
-oxidation, a common clearance pathway for linear ethers and carbonyls.
Part 1: Structural Analysis & Physiochemical Properties
Chemical Structure
The molecule consists of a four-membered carbon ring (cyclobutane) substituted at the first carbon with both a methoxy group (
-
Formula:
-
Molecular Weight: 148.59 g/mol
-
Precursor CAS: 99495-07-5 (Corresponding Acid)
Conformational Dynamics
Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
Pucker Angle: Approximately 25–35°.
-
Substituent Orientation: In 1,1-disubstituted cyclobutanes, the substituents occupy pseudo-equatorial and pseudo-axial positions. The bulky chlorocarbonyl group typically favors the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsions, although the electronic repulsion between the lone pairs of the methoxy oxygen and the carbonyl oxygen also influences the equilibrium.
Predicted Physiochemical Properties
Note: Experimental data for this specific acyl chloride is limited. Values below are derived from structure-activity relationship (SAR) modeling of analogous
| Property | Value (Estimated/Range) | Rationale |
| Boiling Point | 65–70°C @ 15 mmHg | Consistent with C6 acyl chlorides; slightly higher than alkyl analogs due to polarity. |
| Density | 1.15 ± 0.05 g/cm³ | Influence of chlorine atom and ring density. |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Standard behavior for acid chlorides. |
| Appearance | Colorless to pale yellow liquid | Typical for purified acyl chlorides. |
Part 2: Synthesis & Manufacturing[1][2]
The synthesis of 1-methoxycyclobutane-1-carbonyl chloride is most reliably achieved via the activation of 1-methoxycyclobutane-1-carboxylic acid . Two primary protocols are employed depending on scale and substrate sensitivity.
Protocol A: Oxalyl Chloride (Recommended for Research Scale)
This method is preferred for gram-scale synthesis due to mild conditions and the formation of gaseous byproducts (CO,
Reagents:
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Substrate: 1-Methoxycyclobutane-1-carboxylic acid (1.0 eq)
-
Reagent: Oxalyl chloride (1.2 eq)
-
Catalyst: DMF (Dimethylformamide) (0.01 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
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Activation: Add catalytic DMF (1-2 drops). Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium intermediate.
-
Addition: Add oxalyl chloride dropwise at 0°C.
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Reaction: Allow to warm to room temperature and stir for 2–4 hours. Gas evolution implies reaction progress.
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Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is typically used directly in the next step without distillation to avoid thermal decomposition.
Protocol B: Thionyl Chloride (Scale-Up)
For larger batches (>100g), Thionyl Chloride (
-
Conditions: Reflux in neat
(excess) for 2 hours. -
Purification: Vacuum distillation is mandatory to remove trace sulfur contaminants.
Synthesis Workflow Diagram
Figure 1: Conversion of the parent carboxylic acid to the acid chloride using the Oxalyl Chloride/DMF method.
Part 3: Reactivity Profile & Handling
Nucleophilic Acyl Substitution
The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom and the alpha-methoxy group. However, the steric bulk of the cyclobutane ring and the methoxy group can retard the rate of attack compared to linear acyl chlorides.
Key Reactions:
-
Amidation: Reacts with primary/secondary amines (
) to form conformationally constrained amides. -
Esterification: Reacts with alcohols (
) to form esters. -
Friedel-Crafts Acylation: Can serve as an acylating agent for aromatics in the presence of Lewis acids (
), though the methoxy group may complex with the Lewis acid.
Mechanism of Action
The reaction proceeds via a tetrahedral intermediate. The chloride ion, being a weak base and excellent leaving group, is expelled to restore the carbonyl double bond.
Figure 2: General mechanism of Nucleophilic Acyl Substitution for 1-methoxycyclobutane-1-carbonyl chloride.
Stability & Storage
-
Moisture Sensitivity: Hydrolyzes rapidly in moist air to revert to the carboxylic acid and HCl gas.
-
Thermal Stability: Generally stable at room temperature under inert atmosphere (
/Ar). -
Storage: Store at 2–8°C in a tightly sealed container (Schlenk flask or septum-sealed vial).
Part 4: Applications in Drug Discovery
The "Gem-Disubstituted" Effect
Incorporating the 1-methoxycyclobutane ring utilizes the Thorpe-Ingold effect (gem-disubstituent effect). The angle compression of the cyclobutane ring (internal angle ~88°) alters the trajectory of the attached carbonyl, often favoring intramolecular cyclization or locking a peptide backbone into a specific turn (e.g.,
Bioisosterism
This moiety serves as a bioisostere for:
-
Gem-dimethyl groups: The cyclobutane ring is lipophilic like a gem-dimethyl group but structurally distinct.
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Alpha-hydroxy ketones: The methoxy group mimics the polarity of an alcohol without the hydrogen bond donor capability, improving membrane permeability.
Case Use: Peptidomimetics
Researchers use this chloride to cap the N-terminus of peptide chains. The resulting amide bond is resistant to proteolytic cleavage due to the steric hindrance of the adjacent quaternary carbon.
Part 5: Safety & Toxicology
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear butyl rubber gloves and face shield. |
| Acute Tox. (Inhalation) | Toxic if inhaled. | Use only in a chemical fume hood. |
| Water Reactivity | Reacts violently with water. | Keep anhydrous. Do not quench directly with water. |
First Aid:
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Eye Contact: Rinse cautiously with water for 15+ minutes. Remove contact lenses.
-
Skin Contact: Wash with anhydrous polyethylene glycol (PEG 400) if available, or copious soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
- Wiberg, K. B. (1965). The Structure and Properties of Small Ring Compounds. Record of Chemical Progress, 26, 143-154.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12218579, 1-Methoxycyclobutanecarboxylic acid. [Link]
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Smith, A. B., & Beauchamp, T. J. (1998). Acid Chloride Synthesis via Oxalyl Chloride.[2] Organic Syntheses, 75, 139. (Standard protocol validation).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on gem-disubstituted rings in drug design). [Link]
